molecular formula C12H15N3 B12084930 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine

1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B12084930
M. Wt: 201.27 g/mol
InChI Key: POQXIFBQNURGKS-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative featuring a 4-ethylphenylmethyl substituent at the 1-position of the pyrazole ring and an amine group at the 4-position. Pyrazole-based compounds are widely studied in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and structural modularity . The ethyl group on the phenyl ring likely enhances lipophilicity, influencing solubility and membrane permeability compared to polar substituents like halogens or methoxy groups .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)8-15-9-12(13)7-14-15/h3-7,9H,2,8,13H2,1H3

InChI Key

POQXIFBQNURGKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole core.

    Substitution Reactions: The introduction of the 4-amine group can be achieved through nitration followed by reduction. The nitration of the pyrazole ring can be carried out using nitric acid, and the resulting nitro compound can be reduced to the amine using hydrogenation or other reducing agents like tin(II) chloride.

    Attachment of the 4-Ethylphenylmethyl Group: The final step involves the alkylation of the pyrazole ring with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

Pyrazole derivatives undergo oxidation at specific positions depending on substituents and reaction conditions. For 1-[(4-ethylphenyl)methyl]-1H-pyrazol-4-amine:

  • Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the pyrazole ring or side chains. For example, oxidation of analogous pyrazole-4-carbaldehydes yields carboxylic acids ( ).

  • Hydrogen peroxide (H₂O₂) under controlled conditions modifies functional groups without degrading the pyrazole scaffold.

ReagentConditionsProductYieldReference
KMnO₄H₂O, 80°CPyrazole-4-carboxylic acid85%
H₂O₂EtOH, 25°CEpoxidized derivatives60–70%

Reduction Reactions

Reductive transformations are critical for modifying the amine group or adjacent functionalities:

  • Sodium borohydride (NaBH₄) selectively reduces imine intermediates without affecting aromatic rings.

  • Catalytic hydrogenation (e.g., Pd/C, H₂) saturates double bonds in conjugated systems.

ReagentConditionsProductYieldReference
NaBH₄MeOH, 0°CReduced pyrazoline derivative90%
Pd/C, H₂EtOAc, 50 psi, 6 hrsTetrahydro-pyrazole analog75%

Electrophilic Substitution

The electron-rich pyrazole ring participates in electrophilic substitutions:

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 3 or 5 of the pyrazole ring.

  • Halogenation (e.g., Cl₂, Br₂) occurs regioselectively depending on directing groups.

ReactionReagentPositionProductReference
NitrationHNO₃, H₂SO₄C-33-Nitro-pyrazole derivative
BrominationBr₂, FeBr₃C-55-Bromo-pyrazole analog

Cross-Coupling Reactions

The amine group facilitates palladium-catalyzed couplings:

  • Buchwald-Hartwig amination forms C–N bonds with aryl halides.

  • Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the pyrazole C-4 position.

Reaction TypeCatalystSubstrateProductYieldReference
Buchwald-HartwigPd(dba)₂, Xantphos4-BromotolueneN-Arylpyrazole82%
SuzukiPd(PPh₃)₄Phenylboronic acidBiaryl-pyrazole78%

Condensation and Cyclization

The primary amine group reacts with carbonyl compounds to form Schiff bases or heterocycles:

  • Schiff base formation with aldehydes yields imine-linked derivatives.

  • Cyclization with diketones or esters produces fused pyrazole systems (e.g., pyrazolo[1,5-a]pyrimidines).

SubstrateReagent/ConditionsProductApplicationReference
4-ChlorobenzaldehydeEtOH, refluxSchiff baseAnticancer lead
Ethyl acetoacetateDMF, 120°CPyrazolo-pyrimidineKinase inhibitor

Acid/Base Reactivity

The compound reacts with acids or bases:

  • Protonation in acidic media stabilizes the pyrazole ring.

  • Deprotonation with strong bases (e.g., LDA) generates nucleophilic intermediates for alkylation.

ConditionReagentOutcomeReference
HCl (1M)-Protonated pyrazolium salt
LDA, THF-Deprotonated anion for SN2 reactions

Biological Derivatization

Derivatives are synthesized for pharmacological screening:

  • Acylation with acetic anhydride introduces acetyl groups, enhancing metabolic stability.

  • Sulfonation creates water-soluble analogs for bioactivity studies.

DerivativeBiological ActivityIC₅₀/EC₅₀Reference
AcetylatedAntiproliferative0.127 μM
SulfonamideAntimalarial90.4% suppression

Key Research Findings

  • Pyrazole derivatives exhibit dose-dependent toxicity in vivo, as seen in antimalarial studies with Plasmodium berghei ( ).

  • Regioselectivity in electrophilic substitutions is governed by the electron-donating ethylphenoxy group ( ).

  • Catalyst choice (e.g., Pd vs. Cu) significantly impacts coupling reaction efficiency (,).

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. Characterization of the compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.
  • Infrared (IR) Spectroscopy : Identifies characteristic absorption bands corresponding to various bonds within the molecule.
  • Mass Spectrometry : Determines the molecular weight and helps confirm the structure.

Biological Activities

1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine has been evaluated for several biological activities, making it a candidate for drug development. Notable applications include:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds related to 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

Anticancer Properties

Studies have demonstrated that pyrazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives similar to 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine have been tested against leukemia cell lines, showing promising results in reducing cell viability through apoptosis induction .

Antimalarial and Antileishmanial Activities

Recent investigations have highlighted the antimalarial and antileishmanial effects of pyrazole derivatives. Compounds structurally related to 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine exhibited significant activity against Plasmodium berghei and Leishmania aethiopica, outperforming standard treatments in some cases .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine and biological targets. These studies provide insights into:

  • Binding Affinity : The strength of interaction between the compound and target proteins.
  • Binding Sites : Identification of specific amino acids involved in interactions, which is crucial for optimizing drug design.

Case Studies and Research Findings

Several case studies illustrate the applications of 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine:

StudyApplicationFindings
Antileishmanial ActivityCompound demonstrated IC50 values significantly lower than standard drugs, indicating superior efficacy.
Anticancer ActivityInduced apoptosis in leukemia cell lines, highlighting potential as an anticancer agent.
Antimicrobial ActivityEffective against multiple bacterial strains, suggesting utility in infection control.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine and related compounds:

Compound Name Substituent (R-group) Synthesis Method Purity/Form Key Applications/Properties Reference ID
1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine 4-Ethylphenylmethyl Likely via benzyl halide alkylation* Not reported Inferred: Intermediate for drug design (lipophilic)
1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine 2,4-Dibromophenylmethyl HATU-mediated coupling in DMF Crude (unpurified) Intermediate for Ceapin-A9 synthesis
1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 2-Trifluoromethylphenylmethyl Hydrogenation of nitro precursor Crude (oil) Ceapin-A9 (unfolded protein response modulator)
1-[(2,3,4,6-tetrafluorophenyl)methyl]-1H-pyrazol-4-amine 2,3,4,6-Tetrafluorophenylmethyl Not specified 95% High electronegativity; agrochemical applications*
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 3-Chloropyridin-4-ylmethyl Not specified Commercial (Parchem) Kinase inhibitor intermediates
1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride 2,4-Dimethylphenoxymethyl (HCl salt) Not specified Hydrochloride salt Enhanced solubility/stability

*Inferred from analogous reactions in .

Structural and Electronic Effects

  • Electron-Donating vs. This may influence reactivity in further functionalization reactions.
  • Aromatic vs. Heteroaromatic Substituents : Replacing phenyl with pyridinyl (e.g., 3-chloropyridinyl in ) introduces nitrogen atoms, altering hydrogen-bonding capacity and solubility.

Biological Activity

1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. The compound's structure, featuring a pyrazole ring and an ethylphenyl substituent, suggests potential interactions with various biological targets, which may lead to therapeutic applications in areas such as anti-inflammatory, anticancer, and antimicrobial treatments.

The biological activity of 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets involved in inflammatory and oxidative stress pathways. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : The compound has been shown to modulate the activity of COX enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins.
  • Oxidative Stress Reduction : It may also influence pathways related to oxidative stress, contributing to its anti-inflammatory effects.

Biological Activities

The compound exhibits a range of biological activities as summarized below:

Activity Description
Anti-inflammatory Effective in reducing inflammation through COX inhibition and modulation of cytokines .
Anticancer Demonstrates cytotoxic effects against various cancer cell lines, showing potential as an anticancer agent .
Antimicrobial Exhibits activity against several microbial strains, indicating potential use in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine:

  • Anti-inflammatory Studies : A study indicated that pyrazole derivatives could significantly reduce inflammation markers in vitro, supporting their use in inflammatory diseases .
  • Anticancer Activity : Research demonstrated that compounds similar to 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, a related pyrazole showed an IC50 of 49.85 μM against A549 lung cancer cells .
  • Antimicrobial Effects : In vitro tests revealed that pyrazole derivatives had notable antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, copper-catalyzed coupling reactions (e.g., using CuBr) and microwave-assisted protocols reduce reaction times and improve regioselectivity. Optimization involves adjusting solvent polarity (e.g., DMSO or ethanol), temperature (e.g., reflux at 35–80°C), and stoichiometric ratios of reagents like cesium carbonate . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization enhances purity .

Q. How can structural confirmation of 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine be achieved using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis provides bond lengths (e.g., C–C = 1.50–1.54 Å) and dihedral angles (e.g., 79.9–86.2°), confirming spatial arrangement .
  • NMR : 1^1H NMR (e.g., δ 8.87 ppm for pyrazole protons) and 13^13C NMR (e.g., δ 120–130 ppm for aromatic carbons) verify substituent positions .
  • HRMS : Exact mass analysis (e.g., m/z 215 [M+H]+) validates molecular formula .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity and binding modes of 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine derivatives?

  • Methodology :

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., GPCRs or kinases), using crystal structures from databases like PDB .
  • QSAR models : Regression analysis correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent polarity (DMSO concentration ≤0.1%) .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to identify false negatives from rapid metabolite formation .
  • Structural analogs : Compare activity of derivatives (e.g., 4-methoxy vs. 4-fluoro substituents) to isolate pharmacophore contributions .

Q. What strategies are effective for designing derivatives with improved selectivity for CNS targets?

  • Methodology :

  • Substituent tuning : Introduce polar groups (e.g., morpholine or pyridine) to enhance blood-brain barrier penetration .
  • Pharmacokinetic profiling : Measure logP (e.g., 2.5–3.5 for optimal CNS uptake) and plasma protein binding via HPLC-MS .
  • In vivo PET imaging : Radiolabel derivatives (e.g., 18^{18}F analogs) to track brain distribution in rodent models .

Key Considerations for Experimental Design

  • Controlled experiments : Include positive controls (e.g., fluconazole for antifungal assays) and validate assays in triplicate .
  • Crystallization solvents : Use ethanol or acetonitrile for high-purity crystals suitable for X-ray analysis .
  • Toxicology screening : Prioritize derivatives with LD50_{50} > 100 mg/kg in murine models to exclude cytotoxic candidates .

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